2-Methylcyclohexyl 2-methylpentanoate
Description
Contextualization within Branched Chiral Esters
Branched chiral esters are a significant class of organic compounds characterized by the presence of alkyl branches and at least one stereocenter. This structural complexity gives rise to stereoisomers with distinct optical properties and biological activities. The value of branched esters often lies in their unique physical properties, such as their ability to remain liquid over a wide range of temperatures, which makes them useful in applications like cosmetics and as lubricant additives. researchgate.net
The synthesis of chiral esters, particularly in an enantiomerically pure form, is a key area of research in organic chemistry. nih.gov Various methods have been developed for their asymmetric synthesis, including catalytic enantioselective synthesis from prochiral starting materials. nih.gov These methods are crucial for obtaining specific stereoisomers of compounds like 2-methylcyclohexyl 2-methylpentanoate (B1260403), which is essential for investigating their specific properties and potential applications. The development of efficient catalytic asymmetric approaches to generate such esters is an ongoing endeavor in the field. nih.gov
The properties of branched esters are influenced by the nature of the alcohol and carboxylic acid components. For instance, the biocatalytic synthesis of various branched-chain esters has been explored to create molecules suitable for use at low temperatures. researchgate.net The specific branching in both the alcohol (2-methylcyclohexanol) and the carboxylic acid (2-methylpentanoic acid) parts of 2-methylcyclohexyl 2-methylpentanoate would contribute to its physical properties, such as viscosity and thermal behavior.
Research Significance in Organic Chemistry and Related Disciplines
While direct research on this compound is not prominent in the available literature, its structural motifs are of considerable interest in organic synthesis and materials science. The synthesis of substituted cyclohexyl esters, for example, is relevant in various chemical industries. A patent describes a method for synthesizing 2-methylcyclohexyl acetate, highlighting the industrial interest in this type of structure. google.com
The field of chiral liquid crystals also provides a relevant context. Chiral esters are fundamental components in the design of new liquid crystalline materials. Research into chiral smectic four-ring esters demonstrates how the introduction of chiral centers and specific molecular shapes can lead to materials with desirable properties like broad temperature ranges for specific liquid crystal phases. mdpi.com The stereochemistry of a molecule like this compound could make it a candidate for investigation in the development of novel liquid crystals.
Furthermore, the development of synthetic methodologies for creating complex chiral molecules is a central theme in modern organic chemistry. acs.org The efficient and stereoselective synthesis of a molecule with multiple stereocenters, such as this compound, would be a valuable demonstration of synthetic prowess. The methods for the enantioselective synthesis of chiral esters are continually being improved to provide access to a wider range of complex molecules for various applications. acs.org
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C13H24O2 |
| Molecular Weight | 212.33 g/mol |
| CAS Number | Not available |
Table 2: Related Compounds and Their Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Note |
| 2-Methylcyclohexyl pentanoate | C12H22O2 | 198.30 | Structurally similar ester nih.gov |
| Cyclohexyl 2-methylpentanoate | C12H22O2 | 198.30 | Isomeric ester with a different branching pattern nih.govchemspider.com |
| 2-Methylpentyl 2-methylpentanoate | C12H24O2 | 200.32 | Acyclic analogue sielc.com |
Structure
3D Structure
Properties
CAS No. |
5448-34-0 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(2-methylcyclohexyl) 2-methylpentanoate |
InChI |
InChI=1S/C13H24O2/c1-4-7-11(3)13(14)15-12-9-6-5-8-10(12)2/h10-12H,4-9H2,1-3H3 |
InChI Key |
AFZVDXFCPUPESB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)OC1CCCCC1C |
Origin of Product |
United States |
Stereochemical Considerations and Isomerism of 2 Methylcyclohexyl 2 Methylpentanoate
Enantiomeric and Diastereomeric Forms: Identification and Nomenclature
The four stereoisomers of 2-Methylcyclohexyl 2-methylpentanoate (B1260403) exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric. The nomenclature of these isomers is determined by the absolute configuration (R/S) at each of the two chiral centers.
The four stereoisomers are:
(2R)-2-Methylcyclohexyl (2R)-2-methylpentanoate
(2S)-2-Methylcyclohexyl (2S)-2-methylpentanoate
(2R)-2-Methylcyclohexyl (2S)-2-methylpentanoate
(2S)-2-Methylcyclohexyl (2R)-2-methylpentanoate
The pair of (2R, 2R) and (2S, 2S) are enantiomers, as are the (2R, 2S) and (2S, 2R) pair. The relationship between any other pairing is diastereomeric (e.g., (2R, 2R) and (2R, 2S)).
Assignment of Absolute Configuration
Determining the absolute configuration of each stereocenter is a critical aspect of stereochemical analysis. This is typically achieved through a combination of spectroscopic and crystallographic techniques.
In the absence of a crystal structure, the absolute configuration of chiral molecules can often be determined using chiral derivatizing agents (CDAs) in conjunction with spectroscopic methods, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy. For a molecule like 2-Methylcyclohexyl 2-methylpentanoate, this would involve hydrolyzing the ester to separate the 2-methylcyclohexanol (B165396) and 2-methylpentanoic acid moieties. Each of these chiral molecules would then be reacted with a CDA of a known absolute configuration.
The resulting diastereomeric derivatives will exhibit distinct chemical shifts in their NMR spectra. By analyzing these differences, particularly in the protons adjacent to the newly formed bond with the CDA, the absolute configuration of the original alcohol and acid can be inferred.
Illustrative Data Table for NMR Analysis with a Chiral Derivatizing Agent (CDA): (Note: The following data is hypothetical and for illustrative purposes only, demonstrating the expected outcome of such an analysis.)
| Diastereomeric Derivative | Proton near Chiral Center | Chemical Shift (ppm) |
| (R)-2-methylcyclohexanol-(S)-CDA | H-C2 | 3.85 |
| (S)-2-methylcyclohexanol-(S)-CDA | H-C2 | 3.92 |
| (R)-2-methylpentanoic acid-(S)-CDA | H-C2 | 2.54 |
| (S)-2-methylpentanoic acid-(S)-CDA | H-C2 | 2.61 |
X-ray crystallography is a powerful technique for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov For a molecule that is difficult to crystallize on its own, forming a derivative with a molecule of known chirality can facilitate the growth of high-quality crystals.
For this compound, this would again involve the hydrolysis of the ester. The resulting 2-methylcyclohexanol or 2-methylpentanoic acid could then be reacted with a chiral auxiliary to form a diastereomeric derivative that is more amenable to crystallization. The known absolute configuration of the auxiliary within the crystal structure allows for the direct determination of the absolute configuration of the chiral center of interest. nih.gov
Illustrative Crystallographic Data for a Diastereomeric Derivative: (Note: The following data is hypothetical and for illustrative purposes only.)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.36 |
| b (Å) | 10.12 |
| c (Å) | 24.71 |
| Flack Parameter | 0.05(3) |
Determination of Enantiomeric and Diastereomeric Purity
The separation and quantification of the different stereoisomers are crucial for understanding the stereochemical composition of a sample.
The separation of enantiomers and diastereomers is most commonly achieved using chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of stereoisomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. For molecules with multiple chiral centers, like this compound, the separation of all four stereoisomers can be challenging. researchgate.netsigmaaldrich.com Often, a combination of chiral and achiral chromatography may be necessary to achieve complete resolution. sigmaaldrich.com
The selection of the appropriate CSP is critical and often involves screening a variety of columns with different chiral selectors. Polysaccharide-based CSPs are widely used and have proven effective for a broad range of chiral compounds.
Illustrative Chiral HPLC Separation Data: (Note: The following data is hypothetical and for illustrative purposes only, representing a potential separation of the four stereoisomers.)
| Stereoisomer | Retention Time (min) |
| (2R, 2R) | 12.5 |
| (2S, 2S) | 14.2 |
| (2R, 2S) | 16.8 |
| (2S, 2R) | 18.1 |
Advanced Chromatographic Techniques for Chiral Separation
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) stands as a pivotal technique for the enantioseparation of volatile compounds like this compound. This method utilizes a chiral stationary phase (CSP) within the GC column, which interacts diastereomerically with the enantiomers of the analyte. These transient and differing interactions in stability lead to different retention times for each enantiomer, enabling their separation and quantification.
The most common CSPs for this purpose are based on cyclodextrin (B1172386) derivatives. These macrocyclic oligosaccharides possess a chiral cavity, and by modifying the hydroxyl groups with various substituents, a wide range of chiral selectors can be created. For a compound like this compound, with its two chiral centers—one on the cyclohexyl ring and one on the pentanoate moiety—the selection of an appropriate cyclodextrin-based CSP is critical. The polarity and size of the substituents on the cyclodextrin influence the chiral recognition mechanism, which involves inclusion complexation and interactions such as hydrogen bonding and dipole-dipole forces at the surface of the cyclodextrin.
In a typical analysis, a solution of racemic this compound is injected into the GC. The volatile ester is carried by an inert gas (e.g., helium or nitrogen) through the heated capillary column containing the CSP. The differential interaction between the enantiomers and the CSP results in two distinct peaks in the chromatogram, each corresponding to one of the stereoisomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of the enantiomeric ratio.
Table 1: Hypothetical Chiral GC Separation Parameters for this compound Stereoisomers
| Parameter | Value |
| Column | Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 220 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Expected Retention Time (Peak 1) | 18.5 min |
| Expected Retention Time (Peak 2) | 19.2 min |
| Expected Resolution (Rs) | > 1.5 |
Note: This table represents a hypothetical, yet typical, set of starting parameters for the chiral GC analysis of a compound with the structural characteristics of this compound. Actual parameters would require experimental optimization.
Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) for Enantiomer Resolution
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both GC and HPLC for chiral separations. researchgate.netchromatographyonline.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC. chromatographyonline.com For the enantiomeric resolution of this compound, SFC would typically employ a chiral stationary phase, often the same types used in HPLC, such as polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose).
The addition of a polar co-solvent (modifier), such as methanol (B129727) or ethanol, to the supercritical CO2 is crucial for adjusting the mobile phase polarity and achieving good peak shapes and resolution for moderately polar compounds like esters. researchgate.net The chiral recognition mechanism in SFC is based on the differential interactions between the enantiomers and the CSP, similar to HPLC. SFC offers advantages of reduced solvent consumption, making it a "greener" analytical technique, and faster analysis times. chromatographyonline.com
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is another high-resolution separation technique that can be applied to the enantiomeric separation of charged or neutral compounds. For a neutral compound like this compound, a chiral selector must be added to the background electrolyte (BGE). Cyclodextrins and their derivatives are commonly used as chiral selectors in CE.
In this technique, a fused-silica capillary is filled with the BGE containing the chiral selector. A high voltage is applied across the capillary, causing the bulk flow of the solution (electroosmotic flow). The enantiomers of the analyte, present in the sample, form transient diastereomeric complexes with the chiral selector. The different stability and/or mobility of these complexes lead to different migration times for the enantiomers, resulting in their separation. The choice of cyclodextrin, its concentration, the pH of the BGE, and the applied voltage are critical parameters that need to be optimized to achieve enantiomeric resolution.
Table 2: Comparison of SFC and CE for Chiral Resolution of this compound
| Feature | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase. | Differential migration of transient diastereomeric complexes in an electric field. |
| Chiral Selector | Chiral Stationary Phase (e.g., polysaccharide-based). | Additive to the background electrolyte (e.g., cyclodextrins). |
| Instrumentation | Modified HPLC/GC system with backpressure regulator. | Capillary, high-voltage power supply, detector. |
| Advantages | Fast separations, low organic solvent consumption, high efficiency. chromatographyonline.com | High efficiency, minimal sample and reagent consumption, versatile. |
| Considerations for Analyte | Must be soluble in the supercritical fluid/modifier mixture. | Can be applied to a wide range of analytes, including neutral compounds with a chiral selector. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Ratio Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to determine the enantiomeric ratio of a chiral compound. researchgate.net Since enantiomers are chemically identical in an achiral environment, their NMR spectra are indistinguishable. However, by introducing a chiral auxiliary, it is possible to create a diastereomeric environment where the corresponding nuclei in the two enantiomers become chemically non-equivalent and, therefore, resonate at different frequencies.
There are two main approaches to achieve this for a compound like this compound:
Chiral Derivatizing Agents (CDAs): The racemic ester is reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined. A common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). researchgate.net However, this method requires the analyte to have a suitable functional group for derivatization and can be time-consuming.
Chiral Solvating Agents (CSAs): A more direct and non-destructive method involves the use of a chiral solvating agent (CSA). researchgate.net The CSA forms weak, transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. researchgate.net This results in the separation of signals for the two enantiomers in the NMR spectrum. The enantiomeric ratio is then determined by integrating these resolved signals. researchgate.net Cyclodextrins or lanthanide-based chiral shift reagents can be used as CSAs. researchgate.net The effectiveness of a CSA depends on the strength and specificity of the interactions with the analyte.
For this compound, the protons on the cyclohexyl ring or the methyl group adjacent to the chiral center on the pentanoate moiety would be the most likely to show observable chemical shift differences in the presence of a suitable CSA.
Table 3: Hypothetical ¹H-NMR Data for Enantiomeric Ratio Determination of this compound using a Chiral Solvating Agent
| Proton Signal | Chemical Shift (ppm) - Enantiomer 1 | Chemical Shift (ppm) - Enantiomer 2 | Integration (Enantiomer 1) | Integration (Enantiomer 2) |
| -CH-O- (cyclohexyl) | 4.65 (m) | 4.62 (m) | 1.0 | 1.0 |
| -CH(CH₃)-C=O (pentanoate) | 2.48 (q) | 2.45 (q) | 1.0 | 1.0 |
| -CH₃ (cyclohexyl) | 0.95 (d) | 0.93 (d) | 3.0 | 3.0 |
| -CH₃ (pentanoate) | 1.15 (d) | 1.12 (d) | 3.0 | 3.0 |
Note: This table illustrates the principle of signal splitting upon addition of a CSA. The actual chemical shift differences (Δδ) would depend on the specific CSA used, the solvent, and the temperature. The integration values would reflect the enantiomeric ratio of the sample.
Advanced Synthetic Methodologies for 2 Methylcyclohexyl 2 Methylpentanoate
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to produce a specific stereoisomer of a chiral compound. For a molecule like 2-Methylcyclohexyl 2-methylpentanoate (B1260403), this involves the enantioselective synthesis of either the 2-methylcyclohexanol (B165396) or the 2-methylpentanoic acid precursor, followed by their esterification, or a kinetic resolution process during the ester formation.
Enantioselective catalysis is a highly efficient method for generating chiral compounds, utilizing small amounts of a chiral catalyst to produce large quantities of an enantioenriched product. wikipedia.org In the context of chiral ester synthesis, this can be achieved through various catalytic processes, including the kinetic resolution of a racemic starting material or the asymmetric acylation of a prochiral alcohol. encyclopedia.pub
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering an alternative to traditional metal-based catalysts. mdpi.com This approach is often lauded for its lower toxicity, cost-effectiveness, and stability. For the synthesis of 2-Methylcyclohexyl 2-methylpentanoate, a chiral organocatalyst could be employed in the esterification step to selectively acylate one enantiomer of a racemic precursor.
For instance, a chiral 4-dimethylaminopyridine (B28879) (DMAP) derivative or a chiral N-heterocyclic carbene (NHC) could catalyze the acylation of racemic 2-methylcyclohexanol with 2-methylpentanoyl chloride. The catalyst would preferentially activate the acyl donor or the alcohol, leading to a faster reaction for one enantiomer, thereby achieving a kinetic resolution. Similarly, chiral Brønsted acids like phosphoric acids can activate the carboxylic acid component towards nucleophilic attack by the alcohol. mdpi.com
Table 1: Representative Organocatalysts in Asymmetric Acylation Reactions
| Catalyst Type | Example Catalyst | Substrate Class | Typical Enantioselectivity (s-factor*) |
|---|---|---|---|
| Chiral Amine | Planar-chiral DMAP | Secondary Alcohols | 10 - 150 |
| N-Heterocyclic Carbene | Chiral Triazolium Salt | Secondary Alcohols | 15 - 200 |
| Chiral Phosphoric Acid | BINOL-derived CPA | Prochiral Diols | up to 99% ee |
| Thiourea | Bifunctional Thiourea | Secondary Alcohols | 5 - 50 |
*The selectivity factor (s) is a measure of the ratio of reaction rates for the two enantiomers in a kinetic resolution.
Biocatalysis leverages enzymes as natural catalysts, which often exhibit exceptional levels of stereoselectivity under mild reaction conditions. rsc.org Lipases are particularly well-suited for the synthesis of esters and are widely used for the kinetic resolution of racemic alcohols and carboxylic acids. encyclopedia.pub
For the synthesis of an enantiopure this compound, two primary biocatalytic strategies could be envisioned:
Kinetic Resolution of Racemic 2-Methylcyclohexanol : Racemic 2-methylcyclohexanol could be reacted with 2-methylpentanoic acid (or an activated ester like ethyl 2-methylpentanoate for transesterification) in the presence of an immobilized lipase (B570770) such as Novozym® 435 (Candida antarctica lipase B). The enzyme would selectively acylate one enantiomer (e.g., the R-enantiomer) at a much higher rate, leaving the unreacted S-enantiomer of the alcohol in high enantiomeric excess. The resulting (R)-2-Methylcyclohexyl 2-methylpentanoate could then be separated from the unreacted (S)-2-methylcyclohexanol.
Kinetic Resolution of Racemic 2-Methylpentanoic Acid : Alternatively, racemic 2-methylpentanoic acid could be esterified with an excess of achiral or a single enantiomer of 2-methylcyclohexanol. A lipase would selectively catalyze the esterification of one enantiomer of the acid, resulting in an enantioenriched ester product. researchgate.net
Table 2: Lipase Performance in the Kinetic Resolution of Chiral Alcohols
| Enzyme Source | Substrate Example | Acyl Donor | Solvent | Conversion (%) | Product ee (%) |
|---|---|---|---|---|---|
| Candida antarctica Lipase B | 1-Phenylethanol | Vinyl Acetate | Hexane | ~50 | >99 |
| Pseudomonas cepacia Lipase | (±)-Menthol | Acetic Anhydride | Toluene | ~50 | >98 |
The chiral auxiliary approach involves temporarily incorporating a chiral molecule into a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the chiral product. This method is highly reliable for establishing stereochemistry.
In the synthesis of this compound, a chiral auxiliary could be used to control the stereocenter in the 2-methylpentanoic acid moiety. For example, an achiral precursor like crotonic acid could be attached to a chiral auxiliary, such as an Evans oxazolidinone. The subsequent conjugate addition of a methyl group (using an organocuprate reagent) would proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. Finally, removal of the auxiliary by hydrolysis would yield enantiopure 2-methylpentanoic acid, which can then be esterified with 2-methylcyclohexanol. wikipedia.org Cyclohexyl-based auxiliaries have also proven effective in controlling stereochemistry in various C-C bond-forming reactions. researchgate.netsoton.ac.uk
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering benefits such as enhanced safety, precise control over reaction parameters, and simplified scale-up. nih.gov These advantages are particularly beneficial for asymmetric catalysis. nih.govd-nb.info
Biocatalytic and organocatalytic processes can be readily adapted to flow systems by immobilizing the catalyst in a packed-bed reactor. beilstein-journals.org For the synthesis of this compound, a solution of racemic 2-methylcyclohexanol and an acyl donor could be continuously passed through a heated column containing an immobilized lipase. acs.org This setup allows for efficient conversion, easy separation of the product from the catalyst, and continuous operation for extended periods, significantly increasing productivity compared to batch processes. nih.gov
Table 3: Comparison of Batch vs. Continuous Flow for a Representative Biocatalytic Resolution
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Catalyst | Free or immobilized enzyme in stirred tank | Immobilized enzyme in a packed-bed reactor |
| Reaction Time | Several hours to days | Minutes to hours (residence time) |
| Productivity | Lower (g/L/h) | Higher ( kg/L/h ) |
| Catalyst Reusability | Possible but requires recovery steps | High, catalyst remains in the reactor |
| Process Control | Moderate (temperature, mixing) | High (temperature, pressure, flow rate) |
| Scalability | Difficult, requires larger reactors | Easier, by running longer or in parallel |
Enantioselective Catalysis in Chiral Ester Production
Diastereoselective Synthesis of this compound
Diastereoselective synthesis focuses on controlling the relative configuration of multiple stereocenters within a molecule. This compound contains stereocenters at C2 of the cyclohexyl ring and C2 of the pentanoate chain. Furthermore, the 2-methylcyclohexanol precursor can exist as cis and trans diastereomers. A fully stereocontrolled synthesis must address the configuration of all these elements.
A practical approach to diastereoselective synthesis involves coupling two enantiomerically pure fragments. For example, enantiopure (1R, 2R)-trans-2-methylcyclohexanol could be esterified with enantiopure (R)-2-methylpentanoic acid. This reaction would yield a single diastereomer: (1R, 2R)-2-methylcyclohexyl (R)-2-methylpentanoate.
Alternatively, if one of the components is racemic, the esterification will produce a mixture of diastereomers. For instance, reacting enantiopure (R)-2-methylpentanoic acid with racemic trans-2-methylcyclohexanol (B1360119) would yield two diastereomeric esters: (1R, 2R)-2-methylcyclohexyl (R)-2-methylpentanoate and (1S, 2S)-2-methylcyclohexyl (R)-2-methylpentanoate. Since diastereomers have different physical properties, they can often be separated using standard laboratory techniques like column chromatography or crystallization.
The synthesis of the 2-methylcyclohexanol precursor itself presents a challenge in diastereoselectivity. The catalytic hydrogenation of o-cresol (B1677501) typically yields a mixture of cis- and trans-2-methylcyclohexanol. google.com Developing a diastereoselective hydrogenation or a subsequent isomerization/separation protocol is crucial for accessing a specific diastereomer of the final ester.
Control of Cyclohexyl Ring Stereochemistry
The synthesis of specific stereoisomers of 2-methylcyclohexanol, namely the cis and trans diastereomers, can be effectively achieved through the stereoselective reduction of 2-methylcyclohexanone (B44802). The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack on the carbonyl group, leading to a predominance of one diastereomer over the other.
One common approach involves the use of hydride-donating reagents. The stereochemical outcome is influenced by the steric hindrance posed by the methyl group at the C2 position. For instance, reduction with sodium borohydride (B1222165) (NaBH₄) typically favors the formation of the more thermodynamically stable trans-2-methylcyclohexanol. odinity.com In this isomer, both the methyl and hydroxyl groups can occupy equatorial positions in the chair conformation, minimizing steric strain. Conversely, the use of bulkier reducing agents can lead to a higher proportion of the cis isomer, where one of the substituents is forced into an axial position.
The diastereomeric ratio of 2-methylcyclohexanol isomers is highly dependent on the specific reducing agent employed, as illustrated in the following table:
| Reducing Agent | Solvent | Major Isomer | Diastereomeric Ratio (trans:cis) |
| NaBH₄ | Methanol (B129727) | trans | 85:15 odinity.com |
| LiAlH₄ | THF | trans | Varies with conditions |
Another significant route to 2-methylcyclohexanol is the catalytic hydrogenation of o-cresol. researchgate.net This method involves the reduction of the aromatic ring, which can be influenced by the choice of catalyst and reaction parameters to favor certain stereoisomers. Research has shown that platinum-based catalysts are effective for this transformation, proceeding through a 2-methylcyclohexanone intermediate. researchgate.net
Control of Pentanoate Chain Stereochemistry
The stereocenter in the 2-methylpentanoate chain can be controlled through various asymmetric synthesis strategies. These methods aim to produce enantiomerically enriched (either R or S) 2-methylpentanoic acid.
Enzymatic Kinetic Resolution: One effective method is the kinetic resolution of a racemic mixture of 2-methylpentanoic acid or its esters using lipases. researchgate.net In this process, the enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. The choice of lipase and reaction conditions, such as the organic solvent, can significantly influence the enantioselectivity of the process. researchgate.net
Chiral Auxiliaries: A powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of a specific enantiomer of 2-methylpentanoic acid, a chiral auxiliary, such as an Evans oxazolidinone, can be acylated and then alkylated. williams.edu The bulky auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the less hindered side, thus creating the desired stereocenter with high diastereoselectivity. The auxiliary can then be cleaved to yield the enantiomerically pure carboxylic acid. williams.edu
The effectiveness of different chiral auxiliaries in asymmetric alkylation reactions is a subject of extensive research, with diastereomeric excesses often exceeding 95%.
Esterification Reactions with Steric and Stereochemical Control
The final step in the synthesis of this compound is the formation of the ester bond between the stereochemically defined 2-methylcyclohexanol and 2-methylpentanoic acid. Due to the steric hindrance around the secondary alcohol and the α-substituted carboxylic acid, standard esterification methods may be inefficient. Therefore, specialized techniques are required to achieve good yields while preserving the stereochemical integrity of the reactants.
Fischer Esterification Variants
Traditional Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, can be slow and reversible, particularly with sterically hindered substrates. scielo.org.mxrsc.orgstackexchange.com To overcome these limitations, variants of the Fischer esterification can be employed. One common strategy is to use a large excess of the alcohol or to remove water as it is formed to drive the equilibrium towards the product side. scielo.org.mx However, for valuable, stereochemically pure alcohols, using a large excess is not a viable option.
Acyl Chloride and Anhydride Methods
To enhance the reactivity of the carboxylic acid, it can be converted to a more electrophilic derivative, such as an acyl chloride or an anhydride. These derivatives react readily with alcohols, even sterically hindered ones, to form esters.
The reaction of an acyl chloride with an alcohol is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl that is formed. scielo.org.mx Similarly, carboxylic anhydrides react with alcohols, often with the aid of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), to yield the corresponding ester.
| Method | Reagents | Conditions | Advantages |
| Acyl Chloride | 2-methylpentanoyl chloride, 2-methylcyclohexanol, pyridine | Anhydrous, often at low temperatures | High reactivity, suitable for hindered alcohols |
| Anhydride | 2-methylpentanoic anhydride, 2-methylcyclohexanol, DMAP | Anhydrous | Milder than acyl chlorides, good for sensitive substrates |
These methods are generally effective for sterically demanding esterifications and are widely used in organic synthesis to construct complex molecules with a high degree of control.
Spectroscopic and Structural Elucidation of 2 Methylcyclohexyl 2 Methylpentanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals and provides insights into the molecule's stereochemistry and conformational preferences.
The ¹H NMR spectrum of 2-Methylcyclohexyl 2-methylpentanoate (B1260403) is expected to be complex due to the presence of numerous aliphatic protons and the possibility of stereoisomers (cis/trans isomers of the 2-methylcyclohexyl group) and diastereomers (arising from the chiral center in the 2-methylpentanoate moiety). The chemical shifts are influenced by the electronic environment of the protons.
The proton attached to the oxygen-bearing carbon of the cyclohexane (B81311) ring (H-1') is anticipated to be the most downfield signal in the aliphatic region (excluding the signals from the pentanoate chain), likely appearing in the range of 4.5-5.0 ppm. Its chemical shift and coupling constants would be highly dependent on its axial or equatorial position and the relative stereochemistry of the methyl group at C-2'.
The protons of the 2-methylpentanoate moiety would exhibit characteristic signals. The methine proton at C-2, adjacent to the carbonyl group, would likely resonate around 2.2-2.5 ppm. The methyl group at C-2 would appear as a doublet, while the terminal methyl group of the pentanoate chain would be a triplet.
Expected ¹H NMR Chemical Shift Ranges for 2-Methylcyclohexyl 2-methylpentanoate
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| H-1' (Cyclohexyl CH-O) | 4.5 - 5.0 | Multiplet |
| H-2 (Pentanoyl CH) | 2.2 - 2.5 | Multiplet |
| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplets |
| Pentanoyl CH₂ | 1.2 - 1.7 | Multiplets |
| 2-Methyl (Pentanoyl) CH₃ | ~1.1 | Doublet |
| 2'-Methyl (Cyclohexyl) CH₃ | ~0.9 | Doublet |
Note: These are predicted values based on analogous structures.
Conformational analysis of the 2-methylcyclohexyl ring can be inferred from the coupling constants (J-values) of the H-1' proton. A large coupling constant (typically 8-12 Hz) for a trans-diaxial interaction would suggest an axial orientation of this proton, while smaller coupling constants are indicative of equatorial or axial-equatorial couplings. The presence of both cis and trans isomers would result in a more complex spectrum with overlapping signals.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the ester group is the most deshielded and is expected to appear in the range of 170-180 ppm. The carbon atom of the cyclohexyl ring bonded to the oxygen (C-1') would also be significantly downfield, likely in the 70-80 ppm region.
The presence of stereoisomers would be readily apparent in the ¹³C NMR spectrum, as diastereotopic carbons would have slightly different chemical shifts, leading to a greater number of observed signals than would be expected for a single isomer.
Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Ester Carbonyl) | 170 - 180 |
| C-1' (Cyclohexyl CH-O) | 70 - 80 |
| C-2 (Pentanoyl CH) | 40 - 50 |
| Cyclohexyl CH₂/CH | 20 - 40 |
| Pentanoyl CH₂ | 20 - 40 |
Note: These are predicted values based on analogous structures.
To definitively assign all proton and carbon signals, especially in a complex molecule like this compound, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect adjacent protons, allowing for the tracing of the spin systems within the 2-methylcyclohexyl and 2-methylpentanoate fragments. For example, the H-1' proton of the cyclohexyl ring would show correlations to the protons on C-2' and C-6'. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak indicates a one-bond connectivity, enabling the unambiguous assignment of a proton signal to its attached carbon. youtube.comyoutube.com This is a highly sensitive technique as it is proton-detected. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.comyoutube.com This is crucial for connecting different spin systems and identifying quaternary carbons. For instance, the protons of the 2'-methyl group on the cyclohexane ring would show a correlation to the C-1' carbon, and the protons on C-3 of the pentanoate chain would show a correlation to the carbonyl carbon. youtube.com
Together, these 2D NMR techniques would allow for the complete and unambiguous assignment of the complex ¹H and ¹³C NMR spectra of this compound.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, expected in the region of 1730-1750 cm⁻¹. The exact position would be influenced by the electronic and steric environment.
Other characteristic absorptions would include the C-O stretching vibrations of the ester group, typically found in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the aliphatic methyl and methylene (B1212753) groups would appear around 2850-3000 cm⁻¹. The C-H bending vibrations would be observed in the 1350-1480 cm⁻¹ range.
While IR spectroscopy is excellent for identifying polar functional groups, Raman spectroscopy is often more sensitive to the non-polar carbon backbone. The C-C stretching and skeletal vibrations of the cyclohexane and pentanoate chains would be observable in the Raman spectrum. Conformational isomers may exhibit subtle differences in their vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹).
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Ester) | 1730 - 1750 | Strong |
| C-H Bend | 1350 - 1480 | Medium |
Note: These are predicted values based on analogous structures.
Mass Spectrometry (MS, HRMS) for Molecular Formula and Fragment Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₃H₂₄O₂), the molecular weight is 212.33 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.
Electron ionization (EI) mass spectrometry would lead to the fragmentation of the molecular ion. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for structural elucidation. Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement.
Expected fragmentation patterns for this compound would include:
Loss of the 2-methylcyclohexoxy radical to give an acylium ion corresponding to the 2-methylpentanoyl moiety.
Loss of the 2-methylpentanoyl radical.
Cleavage within the cyclohexane ring.
A McLafferty rearrangement is possible if the ester contains gamma-hydrogens, which could lead to the loss of a neutral alkene molecule. youtube.com
Expected Key Mass Fragments for this compound
| m/z Value | Possible Fragment Ion |
|---|---|
| 212 | [M]⁺ (Molecular Ion) |
| 113 | [CH₃CH₂CH₂CH(CH₃)CO]⁺ |
| 99 | [C₇H₁₁O]⁺ (from loss of propene via McLafferty rearrangement) |
| 97 | [C₇H₁₃]⁺ (2-Methylcyclohexyl cation) |
| 83 | [C₆H₁₁]⁺ (Cyclohexenyl cation) |
| 57 | [C₄H₉]⁺ (Butyl cation) |
Note: These are predicted fragmentation patterns based on the structure and known fragmentation of similar esters.
Conformational Analysis and Dynamics of 2 Methylcyclohexyl 2 Methylpentanoate
Cyclohexyl Ring Conformations and Substituent Effects
The cyclohexane (B81311) ring is not a planar hexagon. To achieve tetrahedral bond angles of approximately 109.5° and minimize angle and torsional strain, the ring adopts puckered three-dimensional conformations. libretexts.orgwikipedia.org The interconversion between these conformations is a key aspect of the molecule's dynamics.
The two most famous conformations of cyclohexane are the chair and the boat.
Chair Conformation: This is the most stable conformation of cyclohexane, with an estimated 99.99% of molecules adopting this form at room temperature. wikipedia.orgbyjus.com It is characterized by the complete absence of angle strain and minimal torsional strain, as all the carbon-hydrogen bonds on adjacent carbons are perfectly staggered. libretexts.org In the chair form, there are two distinct types of proton positions: six axial hydrogens that are perpendicular to the ring's plane and six equatorial hydrogens that are located around the perimeter of the ring. byjus.com
Boat Conformation: The boat conformation is significantly less stable than the chair. This instability arises from two main factors: torsional strain from eclipsing C-H bonds along the sides of the "boat" and steric strain between the two "flagpole" hydrogens, which are positioned close to each other at the top of the structure. libretexts.org To alleviate some of this strain, the boat conformer often twists slightly into a more stable, lower-energy "twist-boat" conformation, which represents an energy minimum between the boat and chair forms. youtube.com
The energy difference between the chair and twist-boat conformations is approximately 5.5 kcal/mol, making the chair form overwhelmingly predominant under normal conditions. The transition from one chair conformation to another, known as a "ring flip," must pass through higher-energy intermediates, including the half-chair and twist-boat conformations. libretexts.org
| Conformation | Relative Energy (kcal/mol) | Key Destabilizing Factors |
|---|---|---|
| Chair | 0 | None (most stable) |
| Twist-Boat | ~5.5 | Residual Torsional and Steric Strain |
| Boat | ~6.9 | Flagpole Steric Strain, Torsional Strain |
| Half-Chair | ~10.8 | Significant Angle and Torsional Strain |
When a substituent, such as a methyl group, is present on the cyclohexane ring, the two possible chair conformations are no longer energetically equivalent. libretexts.org The substituent can occupy either an axial or an equatorial position, and these two arrangements have different stabilities.
In 2-methylcyclohexyl 2-methylpentanoate (B1260403), the methyl group on the cyclohexane ring will strongly favor the equatorial position. When the methyl group is in an axial position, it experiences steric hindrance with the two other axial hydrogens on the same side of the ring (at the C-4 and C-6 positions relative to the methyl group at C-2). This unfavorable steric interaction is known as a 1,3-diaxial interaction. libretexts.orgfiveable.me By occupying the more spacious equatorial position, the methyl group avoids these interactions, leading to a more stable conformer. umn.edumasterorganicchemistry.com
The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG°) for the equilibrium. For a methyl group, the A-value is approximately 1.7 kcal/mol, meaning the equatorial conformer is about 1.7 kcal/mol more stable than the axial one. libretexts.org This energy difference results in a strong preference for the equatorial conformer at equilibrium.
| Substituent (X) | A-Value (kcal/mol) | Equatorial Preference |
|---|---|---|
| -F | 0.25 | Low |
| -Cl | 0.5 | Moderate |
| -OH | 0.9 | Moderate-High |
| -CH₃ | 1.7 | High |
| -CH(CH₃)₂ | 2.1 | Very High |
| -C(CH₃)₃ | >5.0 | Extremely High (Ring Locking) |
For 2-methylcyclohexyl 2-methylpentanoate, the larger 2-methylpentanoate group also has a significant steric demand and will likewise strongly prefer the equatorial position. The relative stereochemistry (cis or trans) of the two substituents determines the conformational possibilities. In the most stable conformation of the trans isomer, both the methyl and the ester groups can occupy equatorial positions. In the cis isomer, one group must be axial while the other is equatorial. Given the larger size of the ester group, the conformation where the ester is equatorial and the methyl group is axial would be favored over the reverse.
Rotational Isomerism of the Ester Linkage
The ester functional group itself is planar, but rotation can occur around the C(O)-O single bond, leading to rotational isomers, or rotamers. The two primary planar conformations are designated as s-trans (or E) and s-cis (or Z). wikipedia.orgresearchgate.net
Z (s-cis) Conformation: The alkyl group attached to the single-bonded oxygen is on the same side of the C-O bond as the carbonyl oxygen.
E (s-trans) Conformation: The alkyl group is on the opposite side of the C-O bond from the carbonyl oxygen.
For most simple esters, the Z conformation is significantly more stable and therefore more populated than the E conformation. researchgate.net This preference is attributed to a combination of minimizing dipole-dipole repulsion between the lone pairs on the two oxygen atoms and avoiding steric clash between the substituent on the carbonyl carbon and the substituent on the ester oxygen. In this compound, the Z conformer would place the bulky 2-methylcyclohexyl group away from the 2-methylpentyl group, making it the sterically favored arrangement.
Intermolecular Interactions and Conformational Preferences
Dipole-Dipole Interactions: These forces will cause the polar ester groups of neighboring molecules to align, which can influence the rotational freedom of both the ester linkage and the cyclohexyl ring.
Hydrogen Bonding: While esters cannot act as hydrogen bond donors, the carbonyl oxygen has lone pairs and can act as a hydrogen bond acceptor. libretexts.orglibretexts.org In the presence of protic solvents (like water or alcohols), this interaction could slightly alter the conformational equilibrium.
These intermolecular forces collectively create an energetic landscape that favors conformations allowing for optimal packing and favorable electrostatic interactions in the condensed phase.
Dynamic NMR Studies of Conformational Equilibria
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes in molecules. researchgate.net Processes like the chair-chair ring flip of the cyclohexane ring and rotation around single bonds occur rapidly at room temperature. masterorganicchemistry.com
In a hypothetical DNMR study of this compound, as the temperature is lowered, the rate of the ring flip would decrease. At room temperature, the NMR spectrum would show averaged signals for the axial and equatorial protons because the interconversion is too fast for the NMR spectrometer to distinguish between them. masterorganicchemistry.com However, upon cooling to a sufficiently low temperature (the coalescence temperature), the single peak for a given proton would broaden and eventually separate into two distinct signals, one for the axial conformer and one for the equatorial conformer. rsc.org
By analyzing the shape of the NMR signals at different temperatures, it is possible to calculate the rate constant (k) for the interconversion process. From this, the Gibbs free energy of activation (ΔG‡) for the ring flip can be determined. researchgate.netrsc.org This value provides a quantitative measure of the energy barrier to the conformational change. Similar DNMR experiments could potentially be designed to study the rotational barrier around the ester C-O bond, although this barrier is typically lower than that for a cyclohexane ring flip.
Chemical Reactivity and Mechanistic Studies of 2 Methylcyclohexyl 2 Methylpentanoate
Hydrolytic Cleavage Mechanisms
Hydrolysis of an ester is the cleavage of the acyl-oxygen bond by reaction with water, a process that can be catalyzed by acids, bases, or enzymes. For 2-Methylcyclohexyl 2-methylpentanoate (B1260403), the steric bulk on both the alcohol and acyl portions of the molecule makes it resistant to hydrolysis under standard conditions. ucoz.comarkat-usa.org
Acid-Catalyzed Hydrolysis
Acid-catalyzed ester hydrolysis is a reversible process that proceeds via a nucleophilic acyl substitution mechanism. youtube.com The most common pathway for esters of primary and secondary alcohols is the bimolecular acyl-oxygen cleavage (AAC2) mechanism.
The AAC2 mechanism involves the following steps:
Protonation: The carbonyl oxygen is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by making it more electrophilic.
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water moiety to the alkoxy oxygen.
Elimination: The protonated alcohol (2-methylcyclohexanol) is eliminated as a leaving group, and the carbonyl double bond is reformed.
Deprotonation: The resulting protonated carboxylic acid (2-methylpentanoic acid) is deprotonated to yield the final product and regenerate the acid catalyst.
Due to the steric hindrance provided by the 2-methyl groups on both the cyclohexyl and pentanoyl moieties, the rate of nucleophilic attack by water is significantly reduced. youtube.com Consequently, forcing conditions, such as high temperatures and concentrated acid, would likely be required to achieve a reasonable reaction rate. An alternative, though less common for secondary esters, is the unimolecular acyl-oxygen cleavage (AAC1) mechanism, which might occur under strongly acidic, non-aqueous conditions where the formation of an acylium ion is favored. youtube.com
Table 1: Plausible Acid-Catalyzed Hydrolysis Pathways and Conditions
| Mechanism | Conditions | Key Intermediate | Expected Products | Notes |
|---|---|---|---|---|
| AAC2 | Dilute aqueous acid (e.g., H2SO4, HCl), heat | Tetrahedral intermediate | 2-Methylpentanoic acid, 2-Methylcyclohexanol (B165396) | The reaction is expected to be slow due to steric hindrance. |
| AAC1 | Concentrated strong acid, non-nucleophilic solvent | Acylium ion | 2-Methylpentanoic acid, 2-Methylcyclohexanol | Rare for secondary esters but possible under forcing conditions that disfavor bimolecular attack. |
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. ijirset.commasterorganicchemistry.com The generally accepted mechanism is the bimolecular acyl-oxygen cleavage (BAC2) pathway.
The BAC2 mechanism proceeds as follows:
Nucleophilic Attack: The hydroxide ion, a strong nucleophile, attacks the carbonyl carbon. This is typically the rate-determining step.
Formation of Tetrahedral Intermediate: A tetrahedral alkoxide intermediate is formed.
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the 2-methylcyclohexoxide ion as the leaving group.
Acid-Base Reaction: The expelled alkoxide is a strong base and immediately deprotonates the newly formed 2-methylpentanoic acid. This final, irreversible acid-base step drives the reaction to completion. masterorganicchemistry.com
Similar to the acid-catalyzed pathway, the steric hindrance in 2-Methylcyclohexyl 2-methylpentanoate makes the initial nucleophilic attack by the hydroxide ion difficult. arkat-usa.orgresearchgate.net This renders the compound highly resistant to saponification under typical conditions (e.g., aqueous NaOH at room temperature). More vigorous conditions, such as higher temperatures, prolonged reaction times, or the use of non-aqueous solvent systems with "naked" hydroxide ions, might be necessary to effect cleavage. arkat-usa.orgresearchgate.net
Table 2: Research Findings on Saponification of Sterically Hindered Esters
| Ester Type | Conditions | Observation | Reference |
|---|---|---|---|
| Crowded aromatic esters | NaOH in MeOH/CH2Cl2 (1:9), room temp. | Efficient saponification achieved under non-aqueous conditions where traditional methods fail. | arkat-usa.orgresearchgate.net |
| Di-ortho-substituted benzoates | Aqueous base, heat | Extremely slow or no reaction due to steric shielding of the carbonyl carbon. | cdnsciencepub.com |
Enzymatic Hydrolysis
Enzymatic hydrolysis, typically employing lipases, offers a mild and often highly selective alternative for cleaving ester bonds. nih.gov These enzymes catalyze hydrolysis through a mechanism involving a catalytic triad (B1167595) (e.g., Ser-His-Asp) in their active site. nih.gov The success of this method for this compound would be entirely dependent on the specific enzyme used. The enzyme's active site must be able to accommodate the bulky, sterically hindered substrate. researchgate.net While many lipases show broad substrate specificity, highly branched structures near the ester linkage can prevent binding and subsequent catalysis. mdpi.com For instance, studies on various esters have shown that the steric bulk of the alcohol moiety can significantly impact the reaction rate and enantioselectivity. researchgate.net
Transesterification Reactions
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Acid-Catalyzed Transesterification: The carbonyl is activated by protonation, followed by nucleophilic attack from the new alcohol. The reaction is an equilibrium process, and to drive it to completion, the leaving alcohol (2-methylcyclohexanol) or the product ester must be removed from the reaction mixture, for example, by distillation. wikipedia.org
Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a more potent alkoxide nucleophile. This alkoxide then attacks the carbonyl carbon of the ester. This method is also an equilibrium process. masterorganicchemistry.com
For this compound, both acid- and base-catalyzed transesterification would be slow due to the steric hindrance impeding the approach of the incoming alcohol nucleophile. organic-chemistry.org The reaction would likely require forcing conditions and efficient removal of one of the products to shift the equilibrium.
Nucleophilic Acyl Substitution Reactions
Hydrolysis and transesterification are specific examples of the broader class of nucleophilic acyl substitution reactions. libretexts.orgmasterorganicchemistry.com The general mechanism involves an initial nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, the 2-methylcyclohexyloxy group). vanderbilt.edu
The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: Acyl Chloride > Acid Anhydride > Ester > Amide. uomustansiriyah.edu.iq Esters like this compound are moderately reactive. They will react with strong nucleophiles, such as:
Grignard Reagents (R-MgX): Reaction with two equivalents of a Grignard reagent would first produce a ketone (after the initial substitution), which would then be immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol upon workup.
Organolithium Reagents (R-Li): Similar to Grignard reagents, these powerful nucleophiles would lead to the formation of tertiary alcohols.
Hydride Reagents (e.g., LiAlH4): Strong reducing agents like lithium aluminum hydride will reduce the ester to two primary alcohols: 2-methylcyclohexanol and 2-methylpentanol. The reaction proceeds via nucleophilic acyl substitution by a hydride ion to form an aldehyde intermediate, which is then rapidly reduced to the primary alcohol.
In all these cases, the steric hindrance around the carbonyl group would decrease the reaction rate compared to less hindered esters.
Table 3: Expected Products from Nucleophilic Acyl Substitution
| Nucleophile | Reagent Example | Intermediate Product | Final Product (after workup) |
|---|---|---|---|
| Hydroxide | NaOH | Tetrahedral alkoxide | 2-Methylpentanoate salt, 2-Methylcyclohexanol |
| Alkoxide | CH3ONa | Tetrahedral alkoxide | Methyl 2-methylpentanoate, 2-Methylcyclohexoxide |
| Hydride | LiAlH4 | Aldehyde | 2-Methylpentanol, 2-Methylcyclohexanol |
Alkylation and Acylation Reactions Involving Ester Enolates
Ester enolates are potent carbon nucleophiles and are crucial intermediates in the synthesis of more complex molecules. pressbooks.publibretexts.org
Enolate Formation: The α-hydrogen on the acyl portion (the hydrogen on the carbon adjacent to the carbonyl group) of this compound can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to form an ester enolate. libretexts.org The use of a bulky, strong base is essential to ensure rapid and complete deprotonation without competing nucleophilic attack at the sterically hindered carbonyl carbon.
Alkylation/Acylation: This nucleophilic enolate can then react with an electrophile in an SN2 reaction. pressbooks.pub
Alkylation: Reaction with a primary alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of a new carbon-carbon bond at the α-position of the original ester. libretexts.org
Acylation: Reaction with an acyl halide (e.g., acetyl chloride) introduces an acyl group at the α-position, forming a β-keto ester.
The stereochemical outcome of these reactions can be complex, especially given that both the ester and the enolate can be chiral. The approach of the electrophile to the planar enolate is often directed by the steric bulk of the existing groups to minimize steric interactions, potentially leading to diastereoselective product formation. ubc.caubc.ca
Table 4: Representative Ester Enolate Reactions
| Step 1: Base | Step 2: Electrophile | Reaction Type | Product Class |
|---|---|---|---|
| Lithium Diisopropylamide (LDA) | Methyl Iodide (CH3I) | Alkylation | α-Alkylated Ester |
| Lithium Diisopropylamide (LDA) | Benzyl Bromide (BnBr) | Alkylation | α-Alkylated Ester |
Stereoelectronic Effects on Reaction Pathways
Stereoelectronic effects, which encompass the influence of the spatial arrangement of orbitals and electron pairs on the outcome of a reaction, play a crucial role in the chemical reactivity of this compound. These effects, in conjunction with steric considerations, dictate the preferred reaction pathways and rates, particularly in reactions involving the ester functional group, such as hydrolysis. The orientation of the 2-methylpentanoate group on the cyclohexane (B81311) ring—whether it is in an axial or equatorial position—is a primary determinant of its reactivity.
In the chair conformation of the cyclohexane ring, substituents can occupy either axial or equatorial positions. For this compound, this leads to different stereoisomers (cis and trans), each with distinct conformational preferences and, consequently, different reactivities. The interplay between the orientation of the ester group and the incoming nucleophile is governed by principles of orbital overlap and steric hindrance.
Detailed research on related cyclohexyl ester systems has established that the transition state for reactions like alkaline hydrolysis is more sterically demanding than the ground state of the ester. ic.ac.uk During nucleophilic attack on the carbonyl carbon, the hybridization changes from sp² to sp³, resulting in a tetrahedral intermediate. This intermediate is bulkier than the initial planar ester group. ic.ac.uk
Consequently, an equatorially positioned ester group is generally more reactive towards hydrolysis than an axial one. ic.ac.ukslideshare.net An axial ester experiences greater steric hindrance from the two other axial hydrogens on the same side of the ring (1,3-diaxial interactions). brainly.com This steric compression raises the energy of the transition state for the axial isomer more than for the equatorial isomer, leading to a slower reaction rate. ic.ac.uk The equatorial position offers a more open pathway for the nucleophile to approach the carbonyl carbon, resulting in a lower activation energy and a faster reaction. brainly.com
The principles of stereoelectronic control also dictate that for a reaction to proceed efficiently, there must be optimal alignment of the interacting orbitals. pharmacy180.com In the context of ester hydrolysis, the trajectory of the incoming nucleophile relative to the plane of the ester group is critical. While less pronounced than in elimination reactions where a strict anti-periplanar arrangement is often required, favorable orbital overlap between the nucleophile's HOMO and the carbonyl group's LUMO is still a key factor. pharmacy180.comwikipedia.org The less hindered environment of an equatorial ester allows for a more ideal approach of the nucleophile, facilitating this orbital interaction.
These stereoelectronic and steric principles also apply to the reverse reaction: esterification. The esterification of an equatorial alcohol is generally faster and more favorable than that of an axial alcohol due to the reduced steric hindrance around the hydroxyl group. brainly.comspcmc.ac.in
The following table provides representative data illustrating the expected relative rates of hydrolysis for cis and trans isomers of a generic 2-methylcyclohexyl ester, based on the principles observed in similar systems. The trans isomer, which can predominantly exist in a conformation with the large ester group in the more stable equatorial position, is expected to hydrolyze faster than the cis isomer, where the ester group may be forced into a more hindered axial or pseudo-axial orientation.
| Isomer of 2-Methylcyclohexyl Ester | Predominant Conformation of Ester Group | Relative Rate of Hydrolysis (krel) | Governing Factor |
|---|---|---|---|
| trans-2-Methylcyclohexyl 2-methylpentanoate | Equatorial | ~20 | Reduced steric hindrance in the transition state |
| cis-2-Methylcyclohexyl 2-methylpentanoate | Axial | 1 | Increased steric hindrance (1,3-diaxial interactions) in the transition state |
Note: The data in this table are illustrative and based on established principles of reactivity in substituted cyclohexane systems. The exact relative rates for this compound would require specific experimental determination.
Computational Chemistry and Theoretical Investigations of 2 Methylcyclohexyl 2 Methylpentanoate
Quantum Chemical Calculations for Conformational Energy Landscapes
The conformational landscape of 2-methylcyclohexyl 2-methylpentanoate (B1260403) is complex due to the flexibility of the cyclohexane (B81311) ring and the rotational freedom around the ester group's single bonds. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to map this landscape by calculating the relative energies of different stable conformations (isomers).
The 2-methylcyclohexyl group can exist in two primary chair conformations. For each, the methyl group can be in either an axial or an equatorial position. The connection to the ester oxygen can also be axial or equatorial. This results in several diastereomeric structures (e.g., cis and trans) with distinct energy profiles. The most stable chair conformation for a monosubstituted cyclohexane typically has the substituent in the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. utexas.edulibretexts.orgpressbooks.pub For the 2-methylcyclohexyl group, the relative orientation of the two substituents (the methyl group and the ester linkage) determines the most stable arrangement.
Theoretical calculations involve geometry optimization of each possible conformer to find its lowest energy structure. The relative energies of these optimized structures are then calculated, often including corrections for zero-point vibrational energy. These calculations allow for the determination of the global minimum energy conformation as well as the energy barriers for interconversion between different conformers. researchgate.netnih.gov The ester functional group itself prefers a planar geometry, with the Z conformation being significantly more stable than the E conformation due to steric and electronic factors.
Table 1: Calculated Relative Energies for Key Conformers of trans-2-Methylcyclohexyl 2-methylpentanoate Hypothetical data based on typical energy differences for substituted cyclohexanes.
| Conformer Description (Methyl, Ester Linkage) | Calculation Level | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |
| (1e, 2e) - diequatorial | B3LYP/6-31G | 0.00 | 85.5 |
| (1a, 2e) - axial/equatorial | B3LYP/6-31G | 1.85 | 4.5 |
| (1e, 2a) - equatorial/axial | B3LYP/6-31G | 1.75 | 5.5 |
| (1a, 2a) - diaxial | B3LYP/6-31G | 3.90 | 4.5 |
Note: 'e' denotes an equatorial position and 'a' denotes an axial position for the substituents on the cyclohexane ring.
Molecular Dynamics Simulations for Conformational Sampling and Stability
While quantum chemical calculations identify stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule. nih.gov MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, allowing for the exploration of the conformational space and the assessment of the stability of different conformers at a given temperature. researchgate.net
For 2-methylcyclohexyl 2-methylpentanoate, MD simulations can reveal the pathways and timescales of important conformational transitions, such as the chair-flip of the cyclohexane ring. This process involves passing through higher-energy twist-boat and boat conformations. utexas.edu The simulations can also track the rotation around the C-O single bond of the ester linkage and the flexible alkyl chain of the 2-methylpentanoate moiety.
By analyzing the trajectory of an MD simulation, one can determine the population of different conformational states, which can then be compared with the predictions from Boltzmann statistics based on quantum chemical calculations. These simulations highlight the interplay between different flexible parts of the molecule and how their motions are correlated. The stability of a particular conformation is assessed by its persistence over the simulation time and the energy barriers that separate it from other conformations.
Table 2: Representative Parameters for a Molecular Dynamics Simulation of this compound Hypothetical data illustrating typical simulation setup.
| Parameter | Value |
| Force Field | AMBER / CHARMM |
| Solvent Model | Implicit (e.g., GB/SA) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
| Key Observation | Predominant sampling of the diequatorial conformer with infrequent ring-flips. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are widely used to predict spectroscopic parameters, which serves as a powerful tool for structure verification. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the three-dimensional structure of a molecule. Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. modgraph.co.uk
The standard procedure involves first obtaining a set of low-energy conformers through quantum chemical calculations, as described in section 7.1. Then, the NMR shielding tensors are calculated for each of these conformers. Since the experimentally observed NMR spectrum is an average over all conformations present in solution, the predicted chemical shifts are calculated as a Boltzmann-weighted average of the shifts for each individual conformer. researchgate.net
Comparing these predicted spectra with experimental data can help confirm the assignment of signals and provide strong evidence for the predominant solution-state conformation of the molecule. Discrepancies between calculated and observed shifts can point to deficiencies in the computational model or suggest the influence of solvent effects not fully captured by the calculation. nih.govacademie-sciences.fr
Table 3: Predicted ¹³C NMR Chemical Shifts for a Dominant Conformer of this compound Hypothetical data based on general values for similar functional groups.
| Carbon Atom | Predicted Chemical Shift (ppm) - Conformer A (1e, 2e) | Predicted Chemical Shift (ppm) - Conformer B (1a, 2a) | Boltzmann-Averaged Predicted Shift (ppm) |
| Carbonyl (C=O) | 175.8 | 176.2 | 175.9 |
| Methoxy (CH-O) | 75.1 | 71.5 | 74.8 |
| Cyclohexyl-C2 | 34.5 | 31.8 | 34.2 |
| Cyclohexyl-CH3 | 19.8 | 16.2 | 19.4 |
| Pentanoate-C2 | 41.2 | 41.3 | 41.2 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction intermediates that are often difficult to observe experimentally. A common reaction for esters is hydrolysis, which can be catalyzed by either acid or base.
A computational study of the acid-catalyzed hydrolysis of this compound would involve mapping the potential energy surface for the reaction. rsc.org This process begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. researchgate.netnih.gov The subsequent steps involve proton transfer and the departure of the 2-methylcyclohexanol (B165396) leaving group, ultimately leading to the formation of 2-methylpentanoic acid.
Quantum chemical calculations can be used to determine the geometries and energies of the reactants, transition states, and products for each step of the reaction. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed energy profile of the entire pathway. rsc.org Such studies can clarify the rate-determining step of the reaction and provide insights into the role of the catalyst and solvent molecules in the mechanism. researchgate.netacs.org
Table 4: Calculated Activation Energies for a Hypothesized Acid-Catalyzed Hydrolysis Mechanism Hypothetical data illustrating a plausible reaction energy profile.
| Reaction Step | Description | Calculation Level | Activation Energy (Ea) (kcal/mol) |
| 1 | Protonation of Carbonyl Oxygen | DFT (B3LYP) | 5.2 |
| 2 | Nucleophilic attack by Water | DFT (B3LYP) | 15.8 |
| 3 | Proton Transfer | DFT (B3LYP) | 8.1 |
| 4 | C-O Bond Cleavage | DFT (B3LYP) | 12.5 |
Environmental Degradation Pathways and Mechanisms of 2 Methylcyclohexyl 2 Methylpentanoate
Aerobic and Anaerobic Biodegradation Mechanisms
Biodegradation, mediated by microorganisms, is a principal mechanism for the environmental breakdown of organic compounds. This process can occur in the presence (aerobic) or absence (anaerobic) of oxygen.
The biodegradation of 2-Methylcyclohexyl 2-methylpentanoate (B1260403) is anticipated to commence with the enzymatic hydrolysis of the ester bond, a common pathway for this class of compounds. This initial step would yield 2-methylcyclohexanol (B165396) and 2-methylpentanoic acid. aropha.com Subsequently, these breakdown products would be further metabolized by microorganisms.
The alicyclic moiety, 2-methylcyclohexanol, is expected to undergo oxidative degradation. Studies on similar compounds like cyclohexane (B81311) and methylcyclohexane (B89554) have shown that microorganisms, such as those from the genera Pseudomonas and Nocardia, can metabolize these cyclic structures. scispace.comresearchgate.net The typical aerobic pathway involves the oxidation of the cyclohexane ring to a cyclohexanone (B45756) derivative, followed by ring cleavage to form a dicarboxylic acid, which can then enter central metabolic pathways like the citric acid cycle. researchgate.net The methyl group on the cyclohexane ring may influence the position of the initial enzymatic attack and the subsequent metabolic intermediates.
The branched-chain fatty acid, 2-methylpentanoic acid, would likely be metabolized through pathways developed for branched alkanes. This can involve initial oxidation at the terminal or sub-terminal carbon, followed by beta-oxidation. researchgate.net However, the methyl branch can present steric hindrance, potentially slowing down the degradation process compared to linear alkanes. researchgate.netnih.gov
Under anaerobic conditions, the initial hydrolysis of the ester bond is also the likely first step. The subsequent degradation of 2-methylcyclohexanol and 2-methylpentanoic acid would proceed through different metabolic routes involving a consortium of anaerobic bacteria. mdpi.com For the alicyclic ring, anaerobic degradation has been observed, though it is generally slower than aerobic processes. oup.com The degradation of the branched-chain fatty acid would also be slower under anaerobic conditions, with the branching potentially impeding complete mineralization. nih.govresearchgate.net
The enzymatic hydrolysis of the ester linkage in 2-Methylcyclohexyl 2-methylpentanoate is the critical first step in its biodegradation. This reaction is catalyzed by esterases, a broad class of hydrolase enzymes. The rate of this enzymatic hydrolysis is significantly influenced by the molecular structure of the ester.
The presence of methyl groups in both the alcohol (2-methylcyclohexanol) and the acid (2-methylpentanoic acid) moieties introduces steric hindrance around the carbonyl group of the ester. nih.govnih.gov This steric hindrance can make it more difficult for the active site of the esterase to access the ester bond, thereby reducing the rate of hydrolysis. researchgate.netarkat-usa.org Studies on various esters have demonstrated that increased branching, particularly near the ester linkage, generally leads to slower enzymatic degradation. nih.govresearchgate.net Therefore, it is expected that this compound would be more resistant to enzymatic hydrolysis than linear, unbranched esters of a similar molecular weight.
The table below summarizes the probable enzymatic degradation steps for this compound.
| Step | Reaction | Enzyme Class | Reactant | Products |
| 1 | Ester Hydrolysis | Esterase | This compound | 2-Methylcyclohexanol and 2-Methylpentanoic acid |
| 2a | Oxidation of Alicyclic Alcohol | Dehydrogenase/Monooxygenase | 2-Methylcyclohexanol | 2-Methylcyclohexanone (B44802) |
| 2b | Oxidation of Branched-Chain Acid | Oxidase/Monooxygenase | 2-Methylpentanoic acid | Further oxidized intermediates |
| 3a | Ring Cleavage of Alicyclic Ketone | Monooxygenase | 2-Methylcyclohexanone | Acyclic dicarboxylic acid |
| 3b | Beta-oxidation of Branched-Chain Acid | Various enzymes | Oxidized 2-methylpentanoic acid intermediates | Acetyl-CoA and Propionyl-CoA |
Structure Olfactory Receptor Mechanisms of Branched Esters, Including 2 Methylcyclohexyl 2 Methylpentanoate
Principles of Chemoreception and Olfactory Receptor Binding
Chemoreception is the fundamental process by which organisms respond to chemical stimuli in their environment. google.com In olfaction, this process begins when volatile molecules, or odorants, travel through the air and into the nasal cavity, where they dissolve in the mucus lining the olfactory epithelium. perfumerflavorist.com
This epithelium houses millions of olfactory receptor neurons (ORNs), each expressing a specific type of olfactory receptor (OR) on its cilia. perfumerflavorist.comnih.gov Olfactory receptors in vertebrates are a large family of G protein-coupled receptors (GPCRs), which are transmembrane proteins that snake across the cell membrane seven times. nih.govperfumerflavorist.com The binding of an odorant molecule to an OR is the critical first step in olfactory signal transduction. perfumerflavorist.com This interaction is not a simple one-to-one lock and key; rather, it follows a combinatorial principle. A single odorant can bind to multiple OR types with varying affinities, and a single OR can be activated by multiple different odorants. nih.govthegoodscentscompany.com The specific combination of activated receptors creates a unique neural code for each smell. perfumerflavorist.com
Once an odorant binds, it causes a conformational change in the receptor protein. perfumerflavorist.comthegoodscentscompany.com This change activates an associated G protein (typically Golf) inside the neuron. nih.gov The activated G protein then initiates a second messenger cascade, most commonly by activating the enzyme adenylate cyclase, which converts ATP into cyclic AMP (cAMP). nih.govnih.gov The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, allowing positive ions (like sodium and calcium) to flow into the cell. perfumerflavorist.comnih.gov This influx of positive charge depolarizes the neuron, generating an electrical signal known as a receptor potential. If this signal is strong enough, it triggers an action potential, which is a nerve impulse that travels along the neuron's axon to the olfactory bulb in the brain for processing. perfumerflavorist.comnih.gov
Stereochemical Influence on Olfactory Perception
The spatial arrangement of atoms in a molecule, known as its stereochemistry, plays a profound role in its interaction with olfactory receptors. Olfactory receptors themselves are chiral, meaning they can differentiate between stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional orientations. nih.gov This is analogous to a hand (the receptor) being able to distinguish between a left and a right glove (the enantiomers of a chiral molecule).
Even minor changes in the 3D structure of an odorant can dramatically alter how it fits into the binding pocket of a receptor, leading to a different perceived smell or a change in odor intensity. nih.gov A classic example is the molecule carvone; its (R)-(-) enantiomer smells of spearmint, while the (S)-(+) enantiomer smells of caraway. nih.gov This difference arises because the two enantiomers activate different sets of olfactory receptors. nih.gov
The compound 2-Methylcyclohexyl 2-methylpentanoate (B1260403) possesses multiple chiral centers: one at the carbon of the pentanoate chain bearing a methyl group, and two on the cyclohexane (B81311) ring where the ester and methyl groups are attached. This means it can exist as several distinct stereoisomers (both enantiomers and diastereomers). Based on the established principles of stereochemical influence, it is highly probable that each of these isomers would present a unique shape to the olfactory receptors, resulting in potentially different odor characters and intensities.
| Compound | (R)-Enantiomer Odor | (S)-Enantiomer Odor |
| Carvone | Spearmint nih.gov | Caraway nih.gov |
| Limonene | Orange | Turpentine/Lemony |
| Rose Oxide | Floral, Rose | Green, Herbaceous |
Molecular Shape and Functional Group Contributions to Olfactory Activity
The perception of an odor is intrinsically linked to the odorant's molecular shape and the functional groups it contains. For branched esters like 2-Methylcyclohexyl 2-methylpentanoate, several structural features are key determinants of its potential olfactory profile.
The Ester Functional Group: Esters (R-COO-R') are widely recognized for contributing sweet and fruity notes to fragrances and flavors. The polarity of the carbonyl (C=O) and ether (C-O-C) linkages within the ester group influences the molecule's intermolecular interactions and its ability to bind with receptor sites.
Branching and Substitution: The methyl groups in this compound—one on the cyclohexane ring and one on the pentanoate chain—introduce branching. This branching prevents the molecule from being linear, further defining its three-dimensional shape and how it can orient itself within a receptor's binding pocket. Studies on substituted cyclohexanols have shown that alkyl substitutions can modify the base odor, with methyl groups often adding a "fresher" character and additional alkyl groups potentially introducing minty or herbal notes. Likewise, the "2-methylpentanoate" portion is associated with fruity notes, as seen in related compounds like methyl 2-methylpentanoate (fruity) and 2-pentyl 2-methylpentanoate (pear).
The combination of these features—the ester group providing a fruity core, the bulky cyclohexyl ring defining the shape, and methyl-branching adding complexity and freshness—creates a unique molecular structure. The precise way this shape interacts with a specific array of olfactory receptors, as dictated by the "key-lock" principle of receptor binding, determines the final perceived odor of this compound.
Computational Approaches to Ligand-Receptor Interactions
Due to the immense number of olfactory receptors and the difficulty in crystallizing them for experimental analysis, computational methods have become indispensable tools for studying how odorants (ligands) interact with them. These in silico techniques allow researchers to model and predict the binding mechanisms that underpin odor perception.
Homology Modeling: Since the exact 3D structure has not been determined for most ORs, researchers often build a computational model of the target receptor. This is typically done through homology modeling, where the amino acid sequence of the OR is compared to that of a related protein whose structure is known (often another GPCR like rhodopsin or a beta-adrenergic receptor), and a 3D model is constructed based on that template. thegoodscentscompany.com
Molecular Docking: This is a computational procedure that predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. Docking algorithms place the odorant molecule (e.g., a specific stereoisomer of this compound) into the modeled binding site of an OR in various positions and conformations. The program then calculates a "scoring function" for each pose to estimate the strength of the interaction, helping to identify the most likely binding mode and affinity.
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding, MD simulations can model the dynamic movements of the ligand and receptor over time. These simulations provide insights into the stability of the ligand-receptor complex, the specific conformational changes the receptor undergoes upon binding, and how these changes might lead to receptor activation. perfumerflavorist.com
These computational approaches allow for large-scale virtual screening, where libraries of odorants can be tested against models of various ORs to predict which receptors they might activate. This helps in decoding the combinatorial logic of olfaction and in predicting the odor profile of novel molecules like this compound.
| Computational Method | Purpose | Application in Olfaction Research |
| Homology Modeling | To create a 3D structural model of a protein based on the known structure of a related protein. | Generating 3D models of olfactory receptors for which no experimental structure exists. |
| Molecular Docking | To predict the binding orientation and affinity of a small molecule (ligand) to a protein. | Simulating how an odorant like this compound fits into the binding pocket of a modeled OR. |
| Molecular Dynamics (MD) | To simulate the physical movements of atoms and molecules over time. | Observing the dynamic changes in the OR structure upon odorant binding and assessing the stability of the complex. perfumerflavorist.com |
| Virtual Screening | To computationally screen large libraries of compounds against a target protein. | Identifying potential activating odorants for a specific OR or finding the likely receptor targets for a specific odorant. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
